Trimethylsilyl heptafluorobutyrate
Description
The exact mass of the compound Trimethylsilyl heptafluorobutanoate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
trimethylsilyl 2,2,3,3,4,4,4-heptafluorobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F7O2Si/c1-17(2,3)16-4(15)5(8,9)6(10,11)7(12,13)14/h1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNOXYMMNNVXPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)C(C(C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F7O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70896674 | |
| Record name | Trimethylsilyl heptafluorobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70896674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24929-99-5 | |
| Record name | Trimethylsilyl heptafluorobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70896674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization of Perfluoroacylation and Silylation in Analytical Chemistry
Perfluoroacylation and silylation are two of the most effective and widely used derivatization techniques in analytical chemistry, particularly for sample preparation in gas chromatography and mass spectrometry (GC-MS). These methods are designed to alter the chemical properties of analytes to make them more suitable for analysis.
Silylation is a chemical process that replaces an active hydrogen atom in a molecule with a trimethylsilyl (B98337) (TMS) group. This is particularly effective for compounds containing hydroxyl (-OH), carboxyl (-COOH), amine (-NH2), and thiol (-SH) functional groups. The introduction of a TMS group masks the polar nature of these functional groups, thereby reducing intermolecular hydrogen bonding. This reduction in polarity leads to a significant increase in the volatility of the compound, a critical requirement for GC analysis. Furthermore, silylation often enhances the thermal stability of the analyte, preventing its degradation at the high temperatures of the GC injection port and column.
Perfluoroacylation involves the introduction of a perfluoroacyl group, such as heptafluorobutyryl, to the analyte molecule. Similar to silylation, this process targets active hydrogens in functional groups like hydroxyl and amino groups. The resulting perfluoroacyl derivatives are not only more volatile and thermally stable but also exhibit excellent electron-capturing properties. This makes them particularly suitable for highly sensitive detection by electron capture detectors (ECD) in GC.
The combination of both silylation and perfluoroacylation in a single derivatization step offers a powerful strategy for the analysis of complex molecules. Reagents that can simultaneously introduce both a silyl (B83357) and a perfluoroacyl group are of significant interest in the scientific community.
Research Significance of N Methyl N Trimethylsilylheptafluorobutyramide As a Chemical Reagent
N-Methyl-N-trimethylsilylheptafluorobutyramide (MSHFBA) is a specialized derivatizing reagent that combines the functionalities of both a silylating and a perfluoroacylating agent. Its unique structure, featuring both a trimethylsilyl (B98337) group and a heptafluorobutyryl group, allows for a one-step derivatization of target analytes, simplifying sample preparation and improving analytical efficiency.
The research significance of MSHFBA lies in its ability to effectively derivatize a wide range of compounds, making them amenable to GC-MS analysis with high sensitivity and selectivity. This is particularly valuable in fields such as clinical chemistry, toxicology, and environmental analysis, where the detection of trace levels of bioactive compounds is often required.
Several research studies have highlighted the utility of MSHFBA in various analytical applications. For instance, it has been successfully employed in the determination of anabolic steroids in hair samples, a challenging matrix due to the low concentrations of the target compounds and the complexity of the sample matrix. In one study, MSHFBA was used for the sensitive detection of stanozolol (B1681124) in hair by negative ion chemical ionization mass spectrometry, demonstrating its effectiveness in sports doping control. sigmaaldrich.com
Another significant application of MSHFBA is in the simultaneous quantification of multiple classes of drugs of abuse and their metabolites in human hair. Researchers have utilized MSHFBA for the analysis of cocaine, opiates, and their metabolites by positive ion chemical ionization GC-MS, showcasing the reagent's versatility in forensic toxicology. sigmaaldrich.com The derivatization with MSHFBA not only improved the chromatographic properties of the analytes but also provided characteristic mass spectra that facilitated their identification and quantification.
The following table summarizes some of the key research applications of MSHFBA:
| Application Area | Analyte(s) | Analytical Technique | Significance |
|---|---|---|---|
| Sports Doping Control | Stanozolol | GC-NCI-MS | High sensitivity detection in hair samples. sigmaaldrich.com |
| Forensic Toxicology | Cocaine, Opiates, and Metabolites | GC-PCI-MS | Simultaneous quantification of multiple drug classes in hair. sigmaaldrich.com |
| Lipid Analysis | Monoolein, Diolein, Triolein, Oleic Acid | GC-FID | Silylation for the analysis of various lipids. sigmaaldrich.com |
The development and application of reagents like MSHFBA underscore the continuous efforts in analytical chemistry to enhance the capabilities of existing analytical techniques. By providing a streamlined and effective derivatization strategy, MSHFBA contributes to the advancement of research in various scientific disciplines that rely on the accurate and sensitive measurement of chemical compounds.
Mechanistic Insights into Derivatization with Trimethylsilyl Heptafluorobutyrate
Chemical Transformations Mediated by Heptafluorobutyrate Moieties
The heptafluorobutyrate (HFB) moiety is introduced into the analyte molecule through an acylation reaction, typically targeting hydroxyl (-OH), primary and secondary amine (-NH2, -NHR), and thiol (-SH) functional groups. The primary reagent for this transformation is heptafluorobutyric anhydride (B1165640) (HFBA), which is a powerful acylating agent. sigmaaldrich.comnih.gov
The reaction proceeds via nucleophilic attack of the heteroatom (O, N, or S) of the analyte on one of the carbonyl carbons of HFBA. This is followed by the elimination of a heptafluorobutyrate anion as a leaving group, resulting in the formation of a stable heptafluorobutyryl derivative (an ester, amide, or thioester). The reaction is often facilitated by a base, which acts as a catalyst by deprotonating the analyte's functional group, thereby increasing its nucleophilicity. The highly fluorinated nature of the HFB group significantly increases the volatility of the derivative and enhances its detectability by electron capture detection (ECD). gcms.cz
Key Transformations:
Esterification of Alcohols: R-OH + (C3F7CO)2O → R-O-CO-C3F7 + C3F7COOH
Amidation of Amines: R-NH2 + (C3F7CO)2O → R-NH-CO-C3F7 + C3F7COOH
Thioesterification of Thiols: R-SH + (C3F7CO)2O → R-S-CO-C3F7 + C3F7COOH
The formation of these derivatives effectively masks the polar functional groups, reducing intermolecular hydrogen bonding and increasing the analyte's volatility for GC analysis.
Role of the Trimethylsilyl (B98337) Group in Esterification and Etherification Reactions
The trimethylsilyl (TMS) group is introduced through a silylation reaction, which is a cornerstone of derivatization for GC analysis. chemcoplus.co.jptcichemicals.com The primary role of the TMS group is to replace active hydrogens in polar functional groups, such as hydroxyls, carboxylic acids, amines, and thiols, with a nonpolar, sterically bulky trimethylsilyl group, -Si(CH3)3. chemcoplus.co.jp This transformation leads to the formation of trimethylsilyl ethers, esters, amines, and thioethers, respectively.
The mechanism of silylation typically involves a nucleophilic attack (SN2 type) of the analyte's heteroatom on the silicon atom of the silylating reagent. research-solution.com The efficiency of the reaction is highly dependent on the leaving group of the silylating agent. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are potent TMS donors due to their excellent leaving groups. research-solution.comsigmaaldrich.com
In the context of a combined derivatization, the TMS group serves several crucial functions:
Increased Volatility: By replacing polar protons, the TMS group drastically reduces hydrogen bonding, leading to a significant increase in the volatility of the analyte. chemcoplus.co.jp
Enhanced Thermal Stability: The resulting silyl (B83357) ethers and esters are generally more thermally stable than their parent compounds. research-solution.com
Improved Chromatographic Behavior: The reduction in polarity leads to more symmetrical peak shapes and reduced tailing in GC.
The formation of a trimethylsilyl ester from a carboxylic acid is a key example of the TMS group's role in esterification. Similarly, the reaction with an alcohol to form a trimethylsilyl ether is a fundamental etherification process in derivatization.
Kinetics and Energetics of Derivatization Processes
The kinetics of derivatization reactions are influenced by several factors, including the reactivity of the analyte's functional groups, the strength of the derivatizing agent, the reaction temperature, and the presence of catalysts.
Silylation Kinetics: The ease of silylation for different functional groups generally follows the order: alcohols > phenols > carboxylic acids > amines > amides. sigmaaldrich.com Steric hindrance around the functional group can significantly slow down the reaction rate. For instance, primary alcohols react faster than secondary, which in turn react faster than tertiary alcohols. sigmaaldrich.com The use of a catalyst, such as trimethylchlorosilane (TMCS), can accelerate the reaction, particularly for less reactive or sterically hindered groups. gcms.cz
Acylation Kinetics: The kinetics of acylation with HFBA are generally fast for primary and secondary amines and unhindered alcohols. The reaction is often carried out at elevated temperatures (e.g., 60-100 °C) to ensure completion within a reasonable timeframe. The use of a basic catalyst can also enhance the reaction rate.
The stability of the resulting derivatives is also a critical factor. Trimethylsilyl derivatives are susceptible to hydrolysis and should be handled in anhydrous conditions. chemcoplus.co.jp Heptafluorobutyryl derivatives are generally more stable.
Applications in Advanced Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a test sample. Derivatization with reagents like Trimethylsilyl (B98337) heptafluorobutyrate is a key step for many biological molecules that are otherwise unsuitable for direct GC-MS analysis.
Derivatization of Monosaccharides in Glycoproteins and Glycolipids
The analysis of monosaccharide composition in glycoproteins and glycolipids is crucial for understanding their biological functions. A GC/MS procedure has been developed for the comprehensive analysis of all major constituents of glycoproteins. acs.org This method utilizes heptafluorobutyrate derivatives, allowing for the quantitative determination of sialic acids, monosaccharides, and amino acids from a single sample within the same reaction vessel. acs.org
The process involves a mild acid hydrolysis to release sialic acids, which are then derivatized to their methyl-esters of heptafluorobutyrate (HFB) derivatives for GC/MS analysis. acs.org Subsequently, the remaining sample undergoes acid-catalyzed methanolysis, followed by the formation of HFB derivatives of the monosaccharides, which are then analyzed by GC/MS. acs.orgnih.gov This sequential approach offers a significant advantage over previous techniques by enabling the identification and quantification of all glycoprotein (B1211001) constituents using a limited number of reagents and consistent chromatographic conditions. nih.gov The method is highly sensitive, allowing for qualitative and quantitative data to be obtained from sub-nanomolar amounts of starting material. nih.gov
The use of O-methylhydroxylamine hydrochloride (MOX) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is another derivatization strategy for the GC-MS analysis of neutral and acidic monosaccharides from pectin. nih.gov
Analysis of Sialic Acids and Their Derivatives
Sialic acids, often found as terminal monosaccharides on glycans, play significant biological roles. nih.govnih.gov A reliable and sensitive method for the qualitative and quantitative identification of the diverse range of sialic acids in biological samples has been developed using heptafluorobutyrate derivatives for GC-MS analysis. nih.govoup.com This technique involves the liberation of sialic acids through mild acid hydrolysis, followed by methyl esterification and derivatization with heptafluorobutyric anhydride (B1165640). nih.govoup.com
The resulting heptafluorobutyrate derivatives are stable and can be analyzed by GC-MS in the electron impact mode, allowing for the separation and identification of a wide variety of sialic acids. nih.govoup.com These include different O-acylated forms of N-acetylneuraminic acid and N-glycolylneuraminic acid, as well as 3-deoxy-D-glycero-D-galacto-nonulosonic acid (Kdn). nih.govoup.com The method also enables the identification of 8-O-methylated and 8-O-sulfated derivatives, de-N-acetylated neuraminic acid, and 1,7-sialic acid lactones. nih.govoup.com The stability of these derivatives represents a significant improvement over the previously used trimethylsilyl (TMS) derivatives, which were often unstable and gave poor yields in complex biological samples. oup.comoup.com
The fragmentation patterns of the heptafluorobutyrate derivatives in the mass spectrometer provide the necessary information to identify compounds even in very complex mixtures. nih.govoup.com
Quantitation of Steroids and Hormones (e.g., Estradiol-17 beta)
The quantification of steroid hormones in biological samples is essential for diagnosing and monitoring various endocrine disorders. austinpublishinggroup.com Gas chromatography-mass spectrometry is a key technique for this purpose, often requiring derivatization to enhance the volatility and stability of the steroid molecules. eiu.edu While silylation to form trimethylsilyl (TMS) derivatives is a common approach for steroids, heptafluorobutyrate (HFB) derivatives also play a role in the analysis of certain hormones. eiu.edunih.gov
The derivatization process replaces active hydrogens on the steroid molecule, lowering their boiling point and making them suitable for GC analysis. eiu.edu For instance, a method for the simultaneous measurement of multiple steroid hormones, including estradiol, in serum and breast cancer tissue has been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered a gold standard for quantifying endogenous steroid hormones. frontiersin.orgnih.gov Although LC-MS/MS is often preferred, GC-MS methods with derivatization remain a valuable tool. frontiersin.org
The table below summarizes the lower limits of quantification (LLOQs) for various steroid hormones in serum using an LC-MS/MS method, highlighting the sensitivity required for such analyses.
| Steroid Hormone | LLOQ (ng/mL) in Serum |
| Estrone (E1) | 0.003 |
| 17β-Estradiol (E2) | 0.003 |
| Cortisol | 10 |
| Cortisone | 1 |
| Corticosterone | 0.1 |
| 17α-hydroxyprogesterone | 0.05 |
| Androstenedione | 0.05 |
| Testosterone | 0.01 |
| Progesterone | 0.05 |
Data from a study on the quantification of multiple steroid hormones in human serum by liquid chromatography-tandem mass spectrometry analysis. frontiersin.org
Detection and Quantification of Mycotoxins (e.g., Alternaria Toxins)
Mycotoxins are toxic secondary metabolites produced by fungi that can contaminate food and feed, posing a risk to human and animal health. nih.gov Alternaria mycotoxins are a significant class of these contaminants. mdpi.com Gas chromatography-mass spectrometry with heptafluorobutyrate derivatization has been established as a method for the analysis of Alternaria mycotoxins. nih.govepa.gov
This approach involves the formation of full and partial heptafluorobutyrate (HFB) derivatives of mycotoxins such as alternariol (B1665735) (AOH), alternariol monomethyl ether (AME), and altenuene (B161505) (ALT). nih.govepa.gov A tris-HFB derivative of tenuazonic acid (TA) can also be formed using heptafluorobutyric anhydride with a basic catalyst. nih.govepa.gov The use of HFB derivatives for the GC analysis of Alternaria mycotoxins was a novel approach at the time of its development. nih.govepa.gov
The table below shows some of the Alternaria mycotoxins that can be analyzed using this derivatization technique.
| Mycotoxin | Abbreviation |
| Alternariol | AOH |
| Alternariol monomethyl ether | AME |
| Altenuene | ALT |
| Altertoxin I | ATX-I |
| Tenuazonic acid | TA |
Based on research into the gas chromatography-mass spectrometry of Alternaria mycotoxins. nih.govepa.gov
Characterization of Biologically Active Compounds and Metabolites
Trimethylsilyl heptafluorobutyrate and related derivatizing agents are broadly applied in the GC-MS-based analysis of various biologically active compounds and metabolites. This includes the comprehensive profiling of constituents in complex biological samples. For example, a method for the simultaneous esterification and silylation of compounds allows for the analysis of a wide range of metabolites, including aliphatic fatty acids, hydroxyfatty acids, phenolic compounds, fatty alcohols, sterols, and carbohydrates. nih.gov
In the context of metabolomics, GC-MS is a cornerstone for obtaining a snapshot of the small-molecule profile of a biological system. nih.gov Trimethylsilylation is a widely adopted derivatization protocol in metabolomics to make metabolites more volatile and protect them from thermal degradation. nih.gov The fragmentation patterns of these derivatives in the mass spectrometer are crucial for the identification of unknown compounds. nih.gov
Research on citrus fruits has utilized trimethylsilyl derivatives to identify and quantify a wide array of compounds, including flavonoids, carboxylic acids, amino acids, and sugars, from a single sample without extensive extraction procedures. researchgate.net This demonstrates the power of derivatization in combination with GC-MS for characterizing the chemical composition of complex natural products.
Integrated Multi-Analyte Profiling in Complex Biological Matrices
A significant advancement in analytical chemistry is the ability to perform integrated multi-analyte profiling, where multiple classes of compounds are analyzed from a single sample in a single analytical run or a sequential series of runs. The use of heptafluorobutyrate derivatives in conjunction with GC-MS has enabled such integrated approaches, particularly for the analysis of glycoproteins. acs.orgnih.gov
A developed GC/MS procedure allows for the sequential analysis of sialic acids, monosaccharides, and amino acids from a single glycoprotein sample. acs.orgnih.gov This is achieved by a series of hydrolysis and derivatization steps performed in the same reaction vessel. acs.orgnih.gov This integrated method is highly sensitive and provides both qualitative and quantitative data for all major glycoprotein constituents at the sub-nanomolar level. nih.gov The use of heptafluorobutyrate derivatives is key to this process, ensuring the stability and volatility of the different analyte classes for GC-MS analysis. acs.orgnih.gov This approach is a considerable improvement over previous techniques that required separate analytical methods for each class of compound. nih.gov
Comparative Efficacy of Trimethylsilyl Heptafluorobutyrate Derivatives
Performance Against Bis(trimethylsilyl) Ether Derivatives
Trimethylsilyl (B98337) (TMS) ether derivatives are widely used in gas chromatography to improve the volatility and thermal stability of compounds with active hydrogen atoms, such as alcohols, phenols, and carboxylic acids. wordpress.comresearchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are common for creating TMS ethers. mdpi.comnih.gov However, the derivatization process with silylating agents is not without its challenges.
A significant issue with trimethylsilylation is the potential formation of unexpected by-products or multiple derivatives from a single analyte. wordpress.comnih.gov For instance, the derivatization of 17alpha-ethinylestradiol with BSTFA can result in both mono- and di-trimethylsilyl derivatives, complicating quantitative analysis. nih.gov The presence of contaminants like water can also decompose the TMS reagent and the resulting derivatives, highlighting their sensitivity to reaction conditions. sigmaaldrich.com
In contrast, while direct comparative studies are specific to the analyte, heptafluorobutyrate derivatives are noted for their robust and clean reaction profiles. The derivatization of carbamates using heptafluorobutyric anhydride (B1165640), for example, results in stable products suitable for analysis. nih.gov While TMS derivatives are effective, the potential for artifact formation necessitates careful optimization and can present a disadvantage compared to the more straightforward and stable products often formed with heptafluorobutyrate derivatization. wordpress.comnih.gov Furthermore, the mass spectra of TMS ether derivatives can sometimes be complex due to rearrangements, whereas the fragmentation of HFB derivatives is often more predictable. nih.gov
Table 1: General Comparison of HFB and TMS Derivatives
| Feature | Heptafluorobutyrate (HFB) Derivatives | Trimethylsilyl (TMS) Ether Derivatives |
|---|---|---|
| Primary Function | Increases volatility and electron-capturing ability. | Increases volatility and thermal stability. wordpress.comresearchgate.net |
| Stability | Generally high; stable for several days on a lab bench. nih.gov | Susceptible to hydrolysis; moisture sensitive. sigmaaldrich.com |
| Reaction By-products | Typically yields clean, single derivatives. nih.govnih.gov | Prone to forming multiple derivatives and artifacts. wordpress.comnih.gov |
| Detection | Excellent for Electron Capture Detection (ECD) and MS. | Good for Flame Ionization Detection (FID) and MS. |
| Mass Spectra | Often provides clear fragmentation patterns. | Can be complex due to migrations of the TMS group. wordpress.comnih.gov |
Comparison with Trifluoroacetate (B77799) and Pentafluoropropionate Derivatives
Heptafluorobutyrate (HFB) derivatives belong to the family of perfluoroacyl derivatives, which also includes trifluoroacetate (TFA) and pentafluoropropionate (PFP) derivatives. These agents are chosen for their ability to impart high volatility and excellent electron-capturing properties to the parent molecule, making them ideal for GC-Electron Capture Detection (GC-ECD) and GC-MS analysis.
Studies comparing these derivatives reveal that the choice often depends on the specific analytical requirements, such as desired retention time and mass spectrometric fragmentation. An investigation into acidic metabolites of biogenic amines compared the PFP and HFB derivatives of various esters. nih.gov The study found that no single derivative was perfectly suited for the simultaneous analysis of all twelve metabolites, suggesting that the performance is analyte-dependent. nih.gov This often leads to a strategy of splitting samples and using a combination of derivatives to achieve comprehensive analysis. nih.gov
Trifluoroacetate derivatives have been shown to offer significant advantages over silyl (B83357) ethers, including better stability and shorter retention times. nih.gov For example, the trifluoroacetate derivative of cholesta-3β,5α,6β-triol eluted 9 minutes faster than its corresponding disilylated derivative on a 30-meter capillary column. nih.gov This enhanced volatility is a shared characteristic of perfluorinated derivatives. As the length of the perfluoroalkyl chain increases from TFA to PFP to HFB, the molecular weight and retention time generally increase, but so does the detector response in electron capture systems. The reaction for creating heptafluorobutyryl derivatives of carbamates was noted to be equally satisfactory for trifluoroacetylation, indicating similar reaction chemistry and applicability. nih.gov
Table 2: Chromatographic Elution Time Comparison
| Derivative Type | Analyte | Elution Time Difference | Chromatographic Column | Reference |
|---|---|---|---|---|
| Trifluoroacetate vs. Disilylated Ether | Cholesta-3β,5α,6β-triol | Eluted 9 minutes faster | 30m capillary column | nih.gov |
Enhanced Stability and Analytical Advantages of Heptafluorobutyrate Derivatives
A primary advantage of heptafluorobutyrate derivatives is their stability. Research on carbamate (B1207046) insecticides showed that their HFB derivatives were stable for several days on a laboratory bench, even without the removal of the aqueous phase post-reaction. nih.gov This contrasts with some silyl ether derivatives, which can be sensitive to moisture and may degrade over time. sigmaaldrich.com Similarly, trifluoroacetate derivatives, which share chemical properties with HFB derivatives, are also noted for their superior stability compared to silyl ethers. nih.gov
The analytical advantages extend to the derivatization process and subsequent analysis. The conversion of analytes to their HFB derivatives can be rapid, with complete reactions occurring in as little as 15-20 minutes at room temperature. nih.gov Furthermore, methods have been developed for single-step GC-MS analysis of complex mixtures, such as glycolipid constituents, by converting all components to their heptafluorobutyrate derivatives. nih.gov This simplifies sample preparation and allows for the identification and quantification of multiple compound classes, like long-chain bases and fatty acids, in a single chromatographic run. nih.gov The resulting mass spectra are often clear and allow for specific ion monitoring, which aids in the identification of individual compounds and their structural families. nih.gov
Considerations of Volatility and Detection Sensitivity in Comparative Studies
The introduction of a heptafluorobutyryl group significantly increases the volatility of polar analytes. This effect is common to all perfluorinated derivatives. The high fluorine content reduces intermolecular forces, leading to shorter retention times in gas chromatography compared to less fluorinated or non-fluorinated derivatives. nih.gov This is advantageous as it can shorten analysis times and improve peak shapes. nih.gov
Perhaps the most significant advantage of HFB derivatives is the profound increase in detection sensitivity, especially when using an electron capture detector (ECD) or mass spectrometry in negative chemical ionization (NCI) mode. The seven fluorine atoms are highly electronegative, giving the derivative a strong electron-capturing capability. This results in a much lower limit of detection (LOD) compared to other derivatives. For example, a comparative study showed that the LOD for a trifluoroacetate derivative in selected ion monitoring (SIM) mode was approximately 25.8 pg, but when analyzed in multiple reaction monitoring (MRM) mode, it dropped to 0.78 pg. nih.gov In contrast, the corresponding disilylated derivative had an LOD of 620 pg (0.62 ng) in SIM mode. nih.gov Although this data is for a TFA derivative, the principle of enhanced sensitivity directly applies and is often magnified with the higher fluorine content of HFB derivatives. Analysis of carbamate HFB derivatives showed a strong detector response, with about 1.0 ng producing a 50% full-scale response. nih.gov
Table 3: Limit of Detection (LOD) Comparison
| Derivative Type | Analyte | Detection Mode | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Trifluoroacetate | Cholesta-3β,5α,6β-triol | GC-MS (SIM) | 25.8 pg | nih.gov |
| Trifluoroacetate | Cholesta-3β,5α,6β-triol | GC-MS/MS (MRM) | 0.78 pg | nih.gov |
| Disilylated Ether | Cholesta-3β,5α,6β-triol | GC-MS (SIM) | 620 pg | nih.gov |
Chemical Reactivity and Strategic Utility of Trimethylsilyl Moieties in Organic Synthesis
Trimethylsilyl (B98337) Groups as Protecting Groups for Hydroxyls and Amines
The trimethylsilyl (TMS) group, with its characteristic chemical inertness and significant molecular volume, serves as a cornerstone for the protection of reactive functional groups in organic synthesis. thescipub.com This temporary shield is particularly effective for hydroxyl (-OH) and amine (-NH) groups, preventing their unwanted participation in reactions targeted at other parts of a molecule. The process, known as trimethylsilylation, involves the substitution of an active proton in the functional group with a TMS group, (CH₃)₃Si-. thescipub.com
Trimethylsilyl heptafluorobutyrate, while primarily an ester, provides a valuable context for understanding the broader applications of trimethylsilylating agents. Reagents like trimethylsilyl chloride and bis(trimethylsilyl)acetamide are commonly employed to introduce the TMS protecting group. thescipub.com The resulting trimethylsiloxy (-O-Si(CH₃)₃) or trimethylsilylamine (-NH-Si(CH₃)₃) derivatives exhibit increased volatility, making them more amenable to analysis by techniques such as gas chromatography (GC) and mass spectrometry (MS). thescipub.com
The stability of the silyl (B83357) protecting group is a critical factor, influenced by the steric and electronic environment of the silicon atom. The stability of various silyl ethers to hydrolysis generally follows this trend:
Stability to Acidic Hydrolysis: Me₃Si < Ph₂MeSi < Et₃Si < tBuMe₂Si < iPr₃Si < tBuPh₂Si fishersci.ca
Stability to Basic Hydrolysis: Me₃Si ≈ Ph₂MeSi < Et₃Si < tBuMe₂Si ≈ tBuPh₂Si < iPr₃Si fishersci.ca
This graduated stability allows for selective deprotection when multiple silyl groups are present in a molecule.
The heptafluorobutyrate portion of this compound, being a highly fluorinated and electron-withdrawing group, would make the silicon atom more electrophilic. This enhanced electrophilicity could potentially make it a more reactive silylating agent compared to simple trimethylsilyl esters, although its primary role is not typically as a silylating agent for protection.
Desilylation Strategies and Regenerative Processes
Common strategies for desilylation include:
Fluoride-Based Reagents: The high affinity of silicon for fluorine makes fluoride (B91410) ions particularly effective for cleaving silicon-oxygen and silicon-nitrogen bonds. fishersci.ca Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) are widely used and are compatible with a broad range of other functional groups. fishersci.canih.gov
Acidic Hydrolysis: Silyl ethers can be cleaved under acidic conditions. The rate of hydrolysis is dependent on the steric bulk of the substituents on the silicon atom. fishersci.ca For instance, the relatively labile trimethylsilyl ethers are readily cleaved by mild acids.
Basic Hydrolysis: Saponification using bases like sodium hydroxide (B78521) can also effect the removal of silyl groups, particularly for esters. researchgate.netlibretexts.org Sodium or potassium trimethylsilanolate are potent reagents for the conversion of esters to carboxylic acids under mild conditions. researchgate.net
The choice of desilylation reagent is critical to ensure the integrity of the target molecule. For complex molecules with multiple sensitive functional groups, mild and selective conditions are paramount.
Role of Trimethylsilyl Species in Catalysis and Bond Formation
Trimethylsilyl compounds play a significant role not just as protecting groups but also as active participants in catalysis and bond formation. While direct catalytic applications of this compound are not widely documented, the behavior of related trimethylsilyl species offers valuable insights.
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) is a powerful Lewis acid catalyst used in a variety of organic transformations. chemicalbook.comguidechem.com Its applications include:
Activation of Carbonyls: It catalyzes the conversion of ketones and aldehydes to silyl enol ethers. chemicalbook.comguidechem.com
Glycosylation Reactions: TMSOTf promotes Koenigs-Knorr glycosylation reactions, leading to the formation of glycosidic bonds with high efficiency and stereoselectivity. chemicalbook.comguidechem.com
Friedel-Crafts Reactions: It facilitates the addition of aldehydes to indoles. chemicalbook.comguidechem.com
The strong electron-withdrawing nature of the triflate group in TMSOTf is key to its catalytic activity. Similarly, the heptafluorobutyrate group in this compound would render the silicon atom highly electrophilic, suggesting potential for Lewis acid-type catalysis in specific applications.
Furthermore, organosilicon compounds like (trimethylsilyl)methyllithium are instrumental in forming new carbon-carbon bonds. orgsyn.org This reagent is used to introduce the (trimethylsilyl)methyl group into molecules, which can then be further manipulated. orgsyn.org
The reactivity of the Si-C bond in various organosilanes is also harnessed in reduction reactions. For example, triethylsilane, in combination with an acid, is used for the reduction of a range of functional groups. fishersci.ca
In the context of this compound, while its direct role in catalysis may be limited, its structure embodies the principles that make other trimethylsilyl compounds powerful tools in the synthetic chemist's arsenal. The combination of the sterically demanding yet labile trimethylsilyl group with a highly electronegative counter-ion or ester group creates a reagent with unique reactivity profiles.
Future Directions and Emerging Research Avenues
Development of Novel Derivatization Reagents and Methodologies
The quest for enhanced analytical performance drives the continuous development of new derivatization reagents. While trimethylsilyl (B98337) (TMS) derivatives are widely used, research is geared towards overcoming some of their limitations, such as their susceptibility to hydrolysis. gcms.cz The development of reagents that produce more stable derivatives is a key research avenue. For instance, t-butyldimethylsilyl (TBDMS) derivatives are noted to be approximately 10,000 times more stable against hydrolysis than their TMS counterparts, and they also provide distinct fragmentation patterns beneficial for mass spectrometry (MS) applications. gcms.cz
Future research will likely focus on creating reagents that offer a combination of desirable characteristics:
Enhanced Stability: Improving resistance to hydrolysis to allow for more robust sample handling and analysis.
Increased Volatility: For compounds that are difficult to analyze via gas chromatography (GC), reagents that significantly increase volatility are sought. Heptafluorobutyrate (HFBA) derivatives, for example, are known for their volatility, making them suitable for trace analysis with electron capture detection (ECD). gcms.cz
Improved Reactivity and Selectivity: Developing reagents that react quickly and specifically with target functional groups under mild conditions is a constant goal. This reduces sample preparation time and minimizes the formation of unwanted byproducts. Reagents like N-methyl-bis(trifluoroacetamide) (MTBTFA) are valued for their ability to derivatize primary and secondary amines, hydroxyls, and thiols under non-acidic conditions. gcms.cz
Tailored for Specific Detectors: The design of reagents can be optimized for specific detection systems. For instance, the introduction of fluorine atoms, as in heptafluorobutyryl groups, enhances the response in ECD.
The use of catalysts to enhance the reactivity of silylating reagents is also an area of active development. Trimethylchlorosilane (TMCS) is often added to reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) to increase their silyl (B83357) donor strength, particularly for challenging analytes like sugars. researchgate.nettcichemicals.com
Automation and Miniaturization in Sample Preparation for Enhanced Analysis
The manual and often time-consuming nature of sample preparation, including derivatization, is a significant bottleneck in many analytical laboratories. Consequently, there is a strong trend towards the automation and miniaturization of these processes to improve throughput, precision, and operator safety.
Robotic autosamplers, such as the Thermo Scientific™ TriPlus™ RSH, are at the forefront of this evolution. thermofisher.com These systems can automate the entire derivatization workflow, from the addition of reagents and internal standards to heating, mixing, and injection into the GC system. thermofisher.com The key advantages of automation include:
High Throughput: Automated systems can process a large number of samples without manual intervention, including overnight runs. youtube.com
Improved Precision and Accuracy: Robotic handling minimizes human error, leading to higher reproducibility and more reliable data. thermofisher.com Studies on automated workflows for in vitro metabolomics have demonstrated good repeatability, with median relative standard deviations (mRSD) below 30%. nih.govnih.gov
Reduced Reagent Consumption: Automation allows for the use of smaller volumes of reagents, which is both cost-effective and environmentally friendly. thermofisher.com
Miniaturization, often in the form of micro-SPE (Solid-Phase Extraction) cleanup and the use of 96-well microplates, complements automation. thermofisher.comnih.gov This approach is particularly crucial for the analysis of low-biomass samples, a common challenge in fields like in vitro toxicology and clinical studies. nih.govnih.gov By scaling down the sample preparation process, it is possible to analyze smaller sample volumes while maintaining or even improving sensitivity.
The integration of automated sample preparation with analytical instruments creates a seamless workflow from raw sample to final result. For example, automated systems for metal analysis in organic and inorganic matrices demonstrate the potential for fully automated digestion and online measurement by atomic emission spectrometry. youtube.comyoutube.com Similar principles are being applied to organic analyses involving derivatization.
| Feature | Benefit of Automation & Miniaturization |
| Sample Throughput | Significantly increased; allows for unattended, continuous operation. |
| Precision | Enhanced due to robotic handling, minimizing manual errors. |
| Reagent Volume | Reduced, leading to cost savings and less chemical waste. |
| Sample Volume | Enables analysis of low-biomass or volume-limited samples. |
| Safety | Reduces operator exposure to hazardous reagents. |
Integration with Emerging Spectroscopic and Chromatographic Platforms
The full potential of derivatization with reagents like trimethylsilyl heptafluorobutyrate is realized when coupled with advanced analytical platforms. The continuous evolution of chromatography and mass spectrometry provides new avenues for enhancing the detection and characterization of derivatized analytes. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) remains a cornerstone technique. The derivatization of compounds to their trimethylsilyl esters or ethers makes them more volatile and thermally stable, which is ideal for GC analysis. tcichemicals.comresearch-solution.com The use of selected ion monitoring (SIM) in GC-MS allows for highly sensitive and specific quantification of derivatized compounds, as demonstrated in the analysis of phenylpiperazine-like stimulants in hair. nih.gov
High-Resolution Mass Spectrometry (HRMS) , particularly with Orbitrap technology, offers significant advantages when combined with derivatization. HRMS provides highly accurate mass measurements, which greatly improves confidence in compound identification. This is especially valuable in complex matrices where interferences are common. Automated workflows combining derivatization with nanoelectrospray direct infusion mass spectrometry (nESI-DIMS) on high-resolution instruments are enabling high-throughput metabolomics studies. nih.govnih.gov
Advanced Chromatographic Techniques are also expanding the possibilities. While GC is the traditional choice for analyzing volatile derivatives, the principles of derivatization are being adapted for other platforms. The development of high-pressure liquid chromatography (HPLC) and the continuous innovation in stationary phases and instrument capabilities have made chromatography a fundamental tool in various scientific fields. nih.gov The goal is often to achieve baseline separation of structurally similar compounds, a task greatly aided by derivatization. researchgate.net
The integration of these advanced platforms with automated sample preparation and sophisticated derivatization strategies is creating powerful analytical systems. These systems are essential for addressing the complex challenges in fields ranging from environmental monitoring and food safety to clinical diagnostics and forensic toxicology. nih.govnih.gov
Q & A
Basic Research Questions
Q. How to choose between trimethylsilyl (TMS) and heptafluorobutyrate (HFB) derivatization for GC-MS analysis of polar compounds?
- Methodological Considerations :
- Volatility and Stability : TMS derivatives are preferred for compounds requiring moderate volatility, while HFB derivatives enhance electron-capture detection (ECD) sensitivity due to their high electronegativity .
- Detection Limits : TMS derivatives (e.g., trichothecenes) achieve lower detection limits (50 ng/g) compared to HFB derivatives (500 ng/g) in electron impact (EI) ionization mode .
- Instrumentation : HFB derivatives require high-resolution mass spectrometers capable of monitoring high m/z values (e.g., m/z 884 for deoxynivalenol tris-HFB), whereas TMS derivatives are compatible with standard GC-MS setups .
- Example Workflow :
- For mycotoxins like deoxynivalenol, HFB derivatization with 1-hour heating improves sensitivity in single ion monitoring (SIM), while TMS derivatization is faster and suitable for multi-toxin panels .
Q. What are the key considerations for detecting Trimethylsilyl heptafluorobutyrate derivatives using mass spectrometry?
- Ionization Modes :
- EI Ionization : Provides reproducible fragmentation patterns, ideal for spectral library matching (e.g., trichothecenes) .
- Chemical Ionization (CI) : Enhances molecular ion preservation for HFB derivatives, useful for structural confirmation .
- Data Acquisition :
- Use multiple ion monitoring (MIM) for TMS derivatives to track 9+ characteristic ions per compound, improving specificity .
- For HFB derivatives, prioritize high m/z channels (e.g., m/z 602 for T-2 toxin HFB) to avoid matrix interference .
Q. What are common derivatization protocols for enhancing volatility in GC analysis?
- Silylation :
- Reagents : N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or bis(trimethylsilyl)trifluoroacetamide (BSTFA).
- Conditions : 60–80°C for 30–60 minutes, suitable for hydroxyl and amine groups .
- Fluoroacylation :
- Reagents : Heptafluorobutyric anhydride (HFBAA) or pentafluorobenzoyl chloride.
- Conditions : 70°C for 1 hour, ideal for carboxylic acids and ketones .
Advanced Research Questions
Q. How to resolve contradictions in detection limits between TMS and HFB derivatization methods?
- Case Study : Trichothecene analysis shows TMS derivatives (50 ng/g) outperform HFB derivatives (500 ng/g) in sensitivity. This discrepancy arises from differences in ionization efficiency and fragmentation stability .
- Validation Strategy :
- Cross-validate using GC-MS(SIM) and GC-ECD on real samples (e.g., wheat, barley).
- Optimize HFB derivatization with CI-MS to enhance molecular ion stability .
Q. What methodologies are used to analyze crystal structures of heptafluorobutyrate derivatives?
- X-ray Crystallography :
- Sample Preparation : Slow evaporation of methanol/water solutions yields single crystals (e.g., ethidium HFB) .
- Key Interactions : π–π stacking (3.75 Å separation) and hydrogen bonding (N–H···O = 2.89–2.99 Å) stabilize dimerized cation-anion structures .
- Computational Tools :
- Software like SHELXL2018 for refinement and DIAMOND for visualizing hydrogen-bond networks .
Q. How do solvent systems influence the synthesis of ionic liquids with heptafluorobutyrate anions?
- Synthetic Protocol :
- Metathesis reactions in polar aprotic solvents (e.g., acetonitrile) yield 1-alkyl-3-methylimidazolium heptafluorobutyrate salts (e.g., EMIM[C3F7CO2]) .
- Solvent Effects :
- Methanol/water mixtures promote crystallization, while ionic liquids with longer alkyl chains (e.g., HMIM[C3F7CO2]) exhibit higher thermal stability .
Q. What advanced techniques optimize GC-MS parameters for heptafluorobutyrate esters?
- Column Selection :
- Use 5% diphenyl/95% dimethylsiloxane columns for optimal separation of HFB esters (e.g., tetratriacontyl HFB) .
- Calibration :
- Linear range: 0–6 ng of HFB ester (R<sup>2</sup> > 0.99), with peak area plateauing at ≥3 ng due to detector saturation .
- Table: GC-MS Parameters for HFB Derivatives
| Parameter | Setting | Reference |
|---|---|---|
| Column Phase | 5% diphenyl/95% dimethylsiloxane | |
| Ionization Mode | EI (70 eV) | |
| SIM Ions | m/z 602, 884 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
